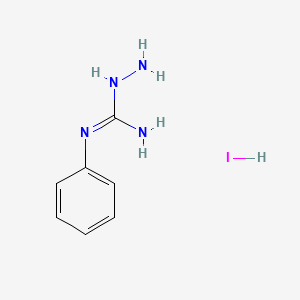

5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione” is a chemical compound that has been studied in the context of its potential biological activities . It has been found to interact with the active-site residues of human glycolate oxidase (hGOX), a flavodehydrogenase of L-2-hydroxy acids .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, a related compound was synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction. For example, the crystal structure of human glycolate oxidase (hGOX) in complex with a similar compound has been determined at a resolution of 2.8 Å . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and may involve multiple steps. As mentioned in the synthesis analysis, the creation of similar compounds often involves processes such as esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Conjugate Addition and Sulfenylation

5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione has been utilized as a nucleophile in asymmetric catalysis. This application involves chiral amino acid-based (thio)urea-tertiary amines as catalysts, facilitating asymmetric conjugate addition to nitroolefins and sulfenylation to N-(sulfanyl)-succinimides. This process yields biologically significant 5-aryl-5-substituted thiazolidin-2,4-diones with high enantio- and diastereoselectivities, showing potential anticancer activities against different cancer cell lines (Jiao et al., 2016).

Antimicrobial Activity

Some derivatives of this compound exhibit significant antimicrobial properties. These derivatives have been effective against various Gram-positive pathogens, demonstrating potential as antibacterial agents. The synthesis of these compounds involves various methods, including solvent-free reactions, yielding products with considerable antibacterial potential (Paiva et al., 2018).

Non-linear Optical (NLO) Material and Antibacterial Activity

Quantum chemical calculations and molecular docking studies of certain derivatives of this compound suggest their suitability as non-linear optical (NLO) materials. Some derivatives have shown promising antibacterial activity, particularly against Salmonella typhi, indicating potential for drug development against enteric fever (Fatma et al., 2018).

Radical Scavenging Capacities

Derivatives of this compound have been studied for their antioxidant properties. These studies involve evaluating the effects on superoxide anion formation and stable free radicals, demonstrating significant radical scavenging capacities (Bozdağ‐Dündar et al., 2009).

Synthesis and Antiproliferative Activity Against Cancer

The synthesis of novel thiazolidine-2,4-dione derivatives, including those with the 5-(4-Chlorophenylsulfanyl) moiety, has shown promising antiproliferative activities against various human cancer cell lines. These compounds are characterized by their interaction with certain cancer cells, indicating their potential as anticancer agents (Chandrappa et al., 2008).

Antidiabetic Agents

This compound and its derivatives have been synthesized and evaluated for their antidiabetic activities. These compounds have shown hypoglycemic and hypolipidemic activities in various animal models, contributing to the field of antidiabetic drug development (Sohda et al., 1982).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-5-1-3-6(4-2-5)14-8-7(12)11-9(13)15-8/h1-4,8H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMIKAABNECQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2C(=O)NC(=O)S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2828885.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)

![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)